2-Azido-p3A3
Beschreibung
Eigenschaften
CAS-Nummer |
117146-00-6 |
|---|---|
Molekularformel |
C35H60N7O18P3S |
Synonyme |
5/'-O-triphosphoryl-2-azidoadenylyl-(2/'-5/')-2-azidoadenylyl-(2/'-5/')-2-azidoadenosine |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 2 Azido P3a3 and Analogous Azido Modified Nucleic Acids
Chemoenzymatic Synthesis of 2- and 8-Azido 2',5'-Oligoadenylate Analogs
The chemoenzymatic synthesis of azido-modified 2',5'-oligoadenylates leverages the substrate flexibility of 2-5A synthetase, an enzyme that polymerizes ATP into 2',5'-linked oligoadenylates in response to double-stranded RNA. nih.govwikipedia.org By substituting ATP with azido-modified analogs, it is possible to generate the corresponding azido-oligoadenylates.
Enzymatic Elaboration via 2-5A Synthetase for Analog Generation
2-5A synthetase, an interferon-induced enzyme, plays a crucial role in the innate immune response. nih.gov Its primary function is the synthesis of 2',5'-oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of viral and cellular RNA. nih.govwikipedia.org Research has demonstrated that 2-5A synthetase can utilize modified ATP analogs as substrates, allowing for the enzymatic synthesis of modified 2-5A molecules. tandfonline.com
The enzymatic synthesis of 2- and 8-azido 2',5'-oligoadenylate analogs has been successfully achieved using 2-5A synthetase from interferon-treated HeLa cell extracts and rabbit reticulocyte lysates. tandfonline.com These crude enzyme preparations have been shown to accept both 2-azidoadenosine (B19884) 5'-triphosphate (2-AzidoATP) and 8-azidoadenosine (B559645) 5'-triphosphate (8-AzidoATP) as substrates. tandfonline.comresearchgate.net Interestingly, highly purified 2-5A synthetase from rabbit reticulocyte lysates did not efficiently utilize these azido-analogs, suggesting that other components in the crude extracts may facilitate the reaction. tandfonline.comresearchgate.net
The 2- and 8-azido trimer 5'-triphosphate photoprobes of 2-5A have been enzymatically synthesized from [γ-32P]2-azidoATP and [α-32P]8-azidoATP, respectively, by 2-5A synthetase. nih.gov The resulting azido-modified 2-5A analogs are valuable tools for photoaffinity labeling of 2-5A binding proteins, such as RNase L. tandfonline.comnih.gov
Precursor Design and Utilization: 2-AzidoATP and 8-AzidoATP as Substrates
The key to the chemoenzymatic synthesis of azido-modified 2-5A is the design and synthesis of the precursor azido-modified ATP analogs. Both 2-AzidoATP and 8-AzidoATP have been shown to be effective substrates for 2-5A synthetase in certain systems. tandfonline.comnih.gov
8-AzidoATP has been demonstrated to be a substrate for 2-5A synthetase, leading to the formation of 8-azido-2',5'-oligoadenylates. acs.org The enzymatic synthesis of the 8-azido analog of the 2-5A trimer from 8-azidoATP has been reported, although the yields were noted to be low. acs.org In addition to its role as a substrate for 2-5A synthetase, 8-Azido-ATP is also a known substrate for ATP synthase. nih.gov
2-AzidoATP also serves as a substrate for 2-5A synthetase, enabling the enzymatic production of 2-azido-2',5'-oligoadenylates. tandfonline.com The resulting 2-azido-2-5A analogs can be used as photoaffinity probes to investigate the binding processes of 2-5A synthetase. nih.gov
The following table summarizes the enzymatic synthesis of azido-modified 2-5A analogs:
| Substrate | Enzyme Source | Product | Application |
| 2-AzidoATP | IFN-β-treated HeLa cell extracts, Rabbit reticulocyte lysates | 2-Azido-2',5'-oligoadenylates | Photoaffinity labeling of 2-5A synthetase |
| 8-AzidoATP | IFN-β-treated HeLa cell extracts, Rabbit reticulocyte lysates | 8-Azido-2',5'-oligoadenylates | Photoaffinity labeling of RNase L |
Chemical Synthesis of Azido-Modified Nucleosides and Oligonucleotides
Chemical synthesis provides a versatile alternative to enzymatic methods for the preparation of azido-modified nucleic acids. Various chemical strategies have been developed to introduce the azido (B1232118) group at specific positions within nucleosides and oligonucleotides.
Diazotization-Based Routes for 2'-Azido RNA Synthesis from Amino Precursors
A robust method for the synthesis of 2'-azido modified RNA involves the diazotization of 2'-amino precursors. This approach circumvents the challenges associated with the direct incorporation of 2'-azido-modified phosphoramidites in standard solid-phase synthesis, where the azide (B81097) group can react with the P(III) species of the phosphoramidite (B1245037).
A novel diazotransfer reaction has been established for the conversion of 2'-amino RNA to 2'-azido RNA. nih.gov This method utilizes the diazotizing reagent fluorosulfuryl azide (FSO₂N₃) to efficiently convert the 2'-amino group to a 2'-azido group on pre-synthesized oligonucleotides. nih.gov This one-step conversion is significantly more efficient than previously used phosphotriester chemistry for generating such modifications. acs.org The reaction is compatible with various RNA lengths, secondary structures, and other sensitive modifications. nih.gov
Transglycosylation Approaches for Efficient Synthesis of Azido Purine (B94841) Nucleosides
Enzymatic transglycosylation is a powerful technique for the synthesis of modified nucleosides. This method involves the transfer of a sugar moiety from a donor nucleoside to a modified heterocyclic base, catalyzed by nucleoside phosphorylases.
Purine nucleoside phosphorylase (PNP) from E. coli has been shown to catalyze the transglycosylation of various purine analogs. tandfonline.com This approach can be utilized to synthesize azido-purine nucleosides by using an azido-modified purine base as the acceptor. The process typically involves two coupled phosphorolysis reactions, where an α-D-(2-deoxy)ribofuranose-1-phosphate intermediate is formed and subsequently reacts with the acceptor base. nih.gov
Direct Azide Transfer Reactions for Alcohols to Azides
Direct conversion of hydroxyl groups in nucleosides to azides is an attractive and efficient strategy for synthesizing azido-modified nucleosides. Several one-pot procedures have been developed for this transformation, avoiding the need for intermediate activation or protection/deprotection steps.
One such method involves the use of N-(p-toluenesulfonyl)imidazole (TsIm) and sodium azide (NaN₃) in the presence of a catalytic amount of tetra-n-butylammonium iodide (TBAI). nih.gov This system effectively converts primary and secondary alcohols to the corresponding azides in good yields. Another efficient one-pot procedure utilizes bis(2,4-dichlorophenyl) phosphate (B84403) activation in the presence of 4-(dimethylamino)pyridine (DMAP) as a base. nih.gov This method is advantageous due to its simplicity and avoidance of toxic reagents. nih.gov
The Appel reaction, which traditionally converts alcohols to alkyl halides, can be adapted for a one-pot synthesis of azides from alcohols by including an azide salt in the reaction mixture. wikipedia.org Synthetic routes to 5'-azidoribonucleosides of adenosine (B11128), cytidine, guanosine (B1672433), and uridine (B1682114) have been reported using a one-pot methodology based on this principle. wikipedia.org
The following table provides an overview of chemical synthesis methods for azido-modified nucleic acids:
| Method | Precursor | Reagents | Product |
| Diazotization | 2'-Amino RNA | Fluorosulfuryl azide (FSO₂N₃) | 2'-Azido RNA |
| Transglycosylation | Azido-purine base, Donor nucleoside | Purine Nucleoside Phosphorylase (PNP) | Azido-purine nucleoside |
| Direct Azide Transfer | Nucleoside with hydroxyl group | N-(p-toluenesulfonyl)imidazole, NaN₃, TBAI | Azido-nucleoside |
| Direct Azide Transfer | Nucleoside with hydroxyl group | Bis(2,4-dichlorophenyl) phosphate, NaN₃, DMAP | Azido-nucleoside |
| Modified Appel Reaction | Nucleoside with hydroxyl group | PPh₃, CBr₄, NaN₃ | 5'-Azido-nucleoside |
Strategic Considerations for Solid-Phase Synthesis of Azido-Modified Oligoribonucleotides
The incorporation of azido-modified nucleosides into oligoribonucleotides via solid-phase synthesis requires careful strategic planning due to the reactivity of the azide group. The primary challenge is the incompatibility of the azide moiety with the standard phosphoramidite chemistry widely used for oligonucleotide synthesis nih.govrsc.orgnih.gov. The P(III) species in phosphoramidite reagents can react with the azide group in a Staudinger-type reaction, leading to undesired side products and low yields of the target oligonucleotide nih.govrsc.org.
To circumvent this issue, several strategies have been developed:
Phosphotriester Chemistry : One successful approach is to use P(V) chemistry, specifically the phosphotriester method, for the coupling of the azido-modified nucleoside building block. In this strategy, the automated solid-phase synthesis using standard phosphoramidite chemistry is paused at the desired incorporation site. The 2'-azido-modified nucleoside, as a phosphodiester derivative, is then manually coupled using an activating agent like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) jenabioscience.comacs.org. After this manual coupling step, the automated synthesis can resume with standard phosphoramidite chemistry for the subsequent nucleotides jenabioscience.comacs.org.
Post-Synthetic Modification : An alternative strategy is to perform the azide modification after the oligonucleotide has been synthesized. A precursor oligonucleotide containing a 2'-amino group is first assembled using standard solid-phase synthesis. Subsequently, the entire oligomer is treated with a diazotransfer reagent, such as fluorosulfuryl azide (FSO₂N₃), to convert the amino group into an azide nih.govrsc.org. This method avoids the direct use of azide-functionalized monomers during the sensitive phosphoramidite coupling steps nih.govrsc.org.
Compatibility Assessment : While there is a general incompatibility, some studies have shown that once an azido-modified nucleoside is incorporated (e.g., via the phosphotriester method), the subsequent strand elongation using phosphoramidite chemistry can proceed without significant reaction of the phosphoramidite with the already incorporated azide group, at least for oligonucleotides up to about 25 nucleotides in length jenabioscience.com.
These strategies have enabled the successful synthesis of RNA molecules with site-specific 2'-azido modifications, which are valuable tools for RNA labeling, structural studies, and therapeutic applications like siRNA nih.govjenabioscience.com.
Strategies for Incorporating Azido Moieties into Diverse Biomolecular Scaffolds
The azide functional group is a versatile chemical handle for the construction of complex biomolecules due to its participation in highly efficient and specific "click chemistry" reactions. This has led to the development of various strategies for incorporating azido moieties into scaffolds like polyethylene (B3416737) glycol (PEG) and Proteolysis Targeting Chimeras (PROTACs).
Design and Synthesis of PEGylation Reagents Bearing Azide Functionality
Polyethylene glycol (PEG) is widely used to improve the pharmacokinetic properties of biomolecules. Introducing azide functionality into PEG chains creates valuable reagents for bioconjugation. The synthesis of azide-terminated PEG typically involves a two-step process starting from commercially available hydroxyl-terminated PEGs jenabioscience.comacs.org.
The first step is the activation of the terminal hydroxyl group, commonly by converting it into a good leaving group such as a mesylate. This is achieved by reacting the PEG with mesyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) jenabioscience.comacs.org. The subsequent step is the nucleophilic substitution of the mesylate group with an azide ion, usually by treating the mesylated PEG with excess sodium azide (NaN₃) in a suitable solvent like ethanol (B145695) jenabioscience.com. This method can be applied to create both mono- and bifunctional azide-terminated PEGs jenabioscience.comacs.org.
Furthermore, heterobifunctional PEG derivatives, which possess an azide at one terminus and a different reactive group at the other, are particularly useful for orthogonal conjugation strategies. For example, a heterobifunctional N-hydroxy succinimidyl-PEG-azide derivative can be prepared, allowing for selective reaction with amines via the activated ester and with alkynes via the azide acs.org.
The following table outlines a typical synthesis for monofunctional azide-terminated PEG.
| Step | Precursor | Reagents | Intermediate/Product | Yield (%) | Reference |
| 1 | mPEG-OH | Mesyl chloride, Et₃N in CH₂Cl₂ | mPEG-OMs | 99 | jenabioscience.comwikipedia.org |
| 2 | mPEG-OMs | Sodium azide (NaN₃) in ethanol | mPEG-N₃ | 97 | jenabioscience.comwikipedia.org |
Integration into PROTAC Linkers for Targeted Protein Degradation Research Applications
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase acs.orgtandfonline.com. A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The linker's composition and length are critical for the PROTAC's efficacy biosynth.com.
Azide functionality is a cornerstone in the synthesis of PROTACs, primarily through its use in the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, a premier example of "click chemistry" tandfonline.combiosynth.com. This reaction forms a stable triazole moiety by coupling an azide with an alkyne acs.orgbiosynth.com. This approach offers a highly efficient and convergent method for PROTAC synthesis. One ligand can be functionalized with an alkyne, and the other with an azide, allowing for their rapid conjugation to form the final PROTAC molecule tandfonline.combiosynth.com.
This "clickable" linker strategy is invaluable for optimizing PROTACs. It facilitates the rapid generation of diverse PROTAC libraries where the linker length, composition (e.g., using PEG or alkyl chains), and attachment points can be systematically varied to identify the combination that yields the most potent and selective protein degradation biosynth.com. PEG and alkyl chains are the most common motifs incorporated into PROTAC linkers, and azide-functionalized versions of these are readily available or can be synthesized for this purpose biosynth.combroadpharm.commedkoo.com.
Mechanistic Insights into 2 Azido P3a3 Molecular Interactions
Principles and Mechanisms of Photoaffinity Labeling with Azido-Modified Nucleotides
Photoaffinity labeling (PAL) is a powerful chemoproteomic technique that employs a chemical probe to covalently bind to its target in response to light activation sigmaaldrich.comnih.gov. The incorporation of an azido (B1232118) group into a nucleotide like 2-Azido-p3A3 allows for the formation of an irreversible covalent bond with proximate biomolecules, thus capturing transient or weak interactions under native conditions sigmaaldrich.comnih.govthermofisher.com.
Upon irradiation with ultraviolet (UV) light, typically in the range of 260–365 nm, the azide (B81097) group of 2-Azido-p3A3 undergoes photolysis, expelling dinitrogen (N₂) and generating a highly reactive nitrene intermediate fishersci.comacs.orguni.luwikipedia.org. This nitrene can exist in singlet or triplet states acs.org. Singlet nitrenes are highly electrophilic and can react with nearby biomolecules via several pathways, including C-H bond insertion, addition to double bonds, or ring expansive isomerization to dehydroazepines or benzazirines, which can then react with nucleophiles like primary amines cenmed.comacs.orguni.lu. Triplet nitrenes can also undergo C-H bond insertion acs.org. The nonspecific and activatable properties of aryl azide-containing reagents make them particularly useful for studying protein-protein interactions, isolating cell surface proteins, and preparing labeled probes uni.lu.
The covalent cross-linking mechanism can be summarized by the following general reactions:
Nitrene formation: R-N₃ + hν → R-N (nitrene) + N₂
C-H insertion: R-N + R'-H → R-NH-R' (insertion product)
Addition to double bonds: R-N + R'=R'' → cyclized product (e.g., aziridine)
Reaction with primary amines (via ring expansion): R-N + R'-NH₂ → R-NH-R'-NH-product (via dehydroazepine/benzazirine intermediate) uni.lu
However, direct photolysis of aryl azides typically requires higher energy UV light and can result in low yields (e.g., <30%) for nitrene insertion into desired targets fishersci.com. Recent advances have explored visible-light-induced photocatalytic activation of aryl azides, which can offer more targeted and spatially controlled labeling in biological environments by generating triplet nitrenes via redox mechanisms cenmed.comacs.org.
The primary application of photoaffinity labeling with azido-modified nucleotides like 2-Azido-p3A3 is to identify and map ligand-binding sites and elucidate protein-ligand interactions sigmaaldrich.comthermofisher.comwikipedia.orgnih.gov. By allowing 2-Azido-p3A3 to associate with its target biomolecules under native conditions, followed by UV irradiation, a covalent bond is formed between the probe and any proximate interacting partners sigmaaldrich.comnih.gov. This covalent linkage stabilizes transient or weak interactions, which are otherwise difficult to capture and analyze nih.gov.
Following photoincorporation, the labeled biomolecules, typically proteins, can be enriched and identified using various downstream analytical techniques. These often involve:
Affinity Purification: If 2-Azido-p3A3 is equipped with an additional "tag" (e.g., biotin (B1667282) or a click chemistry handle), labeled proteins can be isolated from the complex biological milieu nih.govthermofisher.com.
Proteomics: Labeled proteins are commonly analyzed by mass spectrometry (MS) to identify the specific protein targets and, in some cases, the exact amino acid residues modified by the probe sigmaaldrich.comnih.govnih.gov. This allows for precise mapping of the binding interface.
Fluorescence Imaging: If the probe incorporates a fluorophore or can be subsequently functionalized with one via click chemistry, labeled proteins can be visualized using fluorescence microscopy nih.gov.
This approach provides valuable insights into the mechanism of action of bioactive compounds, identifies unknown targets of ligands, and aids in the elucidation of protein structures and conformational changes sigmaaldrich.comwikipedia.org.
The Azido Group's Role in Bioorthogonal Ligation Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes guidetopharmacology.orgnih.gov. The azido group is an ideal bioorthogonal handle due to its small size, chemical stability, and low reactivity with endogenous biomolecules zfin.org. This inertness allows for its selective reaction with specific complementary functional groups, such as alkynes or phosphines, in biological contexts fishersci.ca.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely recognized "click chemistry" reaction, known for its high efficiency, specificity, and robustness across a range of pH and temperatures fishersci.bewikipedia.org. In the presence of a copper(I) catalyst (e.g., derived from copper(II) salts and a reducing agent like sodium ascorbate), the azido group of 2-Azido-p3A3 reacts with a terminal alkyne to form a stable 1,2,3-triazole ring fishersci.bewikipedia.orgatamanchemicals.comnih.gov.
The mechanism typically involves the formation of a copper(I) acetylide complex from the terminal alkyne and the copper(I) catalyst fishersci.beatamanchemicals.com. Subsequently, the azide moiety performs a nucleophilic attack on this complex, leading to a copper heterocycle, which then rearranges to yield a copper(I) triazole intermediate fishersci.be. Protonation of this intermediate facilitates the formation of the final 1,4-substituted triazole product fishersci.be. CuAAC has found extensive use in labeling proteins, nucleic acids, carbohydrates, and lipids fishersci.be. While highly efficient, a primary limitation for in vivo applications is the inherent toxicity of free copper ions, although strategies using water-soluble ligands can mitigate this fishersci.benih.gov.
To circumvent the copper toxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a catalyst-free bioorthogonal reaction wikipedia.org. In SPAAC, the terminal alkyne is replaced by a strained cyclic alkyne, most commonly a cyclooctyne (B158145) wikipedia.org. The high ring strain within these cyclic alkynes lowers the activation barrier, driving the cycloaddition reaction with the azide group of 2-Azido-p3A3 without the need for an external catalyst guidetopharmacology.orgwikipedia.org.
The mechanism involves a concerted 1,3-dipolar cycloaddition, where the strained alkyne reacts with the azide to form a stable triazole linkage guidetopharmacology.org. This metal-free nature makes SPAAC particularly advantageous for in vivo and live-cell labeling applications, simplifying purification and minimizing interference with biological processes guidetopharmacology.orgnih.govwikipedia.org. Various strained alkynes have been developed, offering different reactivity profiles and application specificities.
The Staudinger Ligation is another key bioorthogonal reaction that employs the azido group of 2-Azido-p3A3 fishersci.ca. This reaction is based on the classical Staudinger reaction, where an azide reacts with a phosphine (B1218219) (typically a triarylphosphine like triphenylphosphine) to form an iminophosphorane intermediate fishersci.ca. In the bioorthogonal variant, specifically the Staudinger Ligation developed by Bertozzi's group, an electrophilic trap (e.g., a methyl ester or a thioester) is incorporated ortho to the phosphorus atom on one of the aryl rings of the phosphine fishersci.ca.
The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophilic phosphine attacks the electrophilic terminal nitrogen of the azide.
Iminophosphorane Formation: Dinitrogen (N₂) is lost through a four-membered transition state, leading to the formation of an iminophosphorane (also known as aza-ylide).
Intramolecular Cyclization: Instead of undergoing hydrolysis (which would break the bond), the iminophosphorane undergoes an intramolecular cyclization with the adjacent electrophilic trap to form a five-membered ring fishersci.ca.
Amide Bond Formation: This cyclic intermediate then undergoes hydrolysis, leading to the formation of a stable amide bond, effectively ligating the two molecules together, and releasing a phosphine oxide byproduct fishersci.ca.
The Staudinger Ligation was the first bioorthogonal reaction utilizing completely abiotic functional groups and demonstrates high chemoselectivity, meaning the phosphine and azide react exclusively with each other in complex biological environments zfin.org. It has been extensively used for peptide/protein synthesis, post-translational modifications, and DNA labeling, as well as for cell-surface engineering and microarray development zfin.org.
Summary of Bioorthogonal Ligation Reactions
| Reaction Type | Key Reactants | Catalyst (if any) | Product | Key Advantage | Primary Limitation |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., 2-Azido-p3A3), Terminal Alkyne | Copper(I) salts | 1,2,3-Triazole | High efficiency, fast kinetics, robust reaction fishersci.bewikipedia.org | Copper toxicity for in vivo use fishersci.benih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (e.g., 2-Azido-p3A3), Strained Cyclic Alkyne | None | 1,2,3-Triazole | Catalyst-free, bioorthogonal, ideal for live-cell/in vivo guidetopharmacology.orgwikipedia.org | Slower reaction rates compared to CuAAC (though improved with strained alkynes) nih.gov |
| Azide-Staudinger Ligation | Azide (e.g., 2-Azido-p3A3), Trapped Phosphine | None | Amide bond, Phosphine Oxide | Highly chemoselective, biocompatible zfin.orgfishersci.ca | Slower reaction rates than click chemistry, potential for phosphine oxidation fishersci.ca |
Table of Compounds and PubChem CIDs
Applications of 2 Azido P3a3 and Derivatives As Biochemical Probes and Research Tools
Elucidating Nucleic Acid-Protein Interactions via Azido (B1232118) Probes
Azido probes have been instrumental in dissecting complex interactions between nucleic acids and proteins, providing a molecular-level understanding of fundamental biological pathways.
The 2',5'-oligoadenylate (2-5A) system, central to the interferon-mediated antiviral response, involves the activation of RNase L by 2-5A. Azido-oligoadenylate analogs, including the 2-azido and 8-azido modified versions of 2-5A, have been pivotal in characterizing RNase L. Specifically, 2',5'-linked 8-azidoadenylate trimer and tetramer have demonstrated strong binding to and activation of RNase L, whereas the corresponding dimer lacked such activities. These 8-azidoadenosine (B559645) analogues of 2-5A have proven to be effective tools for photoaffinity labeling of RNase L due to their robust binding affinity wikipedia.orgthermofisher.com.
Studies employing a radiolabeled 8-azido-2-5A photoprobe, [(32)P]pApAp(8-azidoA), revealed specific binding to both the 80-kDa and 37-kDa forms of RNase L. Half-maximal photoinsertion occurred at concentrations of 3.7 x 10⁻⁸ M for the 80-kDa RNase L and 6.3 x 10⁻⁸ M for the 37-kDa RNase L. This specific binding was confirmed by complete protection against photolabeling when a 100-fold excess of unlabeled authentic 2-5A (p3A3) was used in competition experiments nih.gov.
Distinct photolabeling patterns have been observed when comparing 2-azido and 8-azido photoprobes of 2-5A. The [γ-(32)P]2-azido adenylate trimer 5'-triphosphate exclusively photolabels a single polypeptide with a molecular weight of approximately 185,000. In contrast, the [α-(32)P]8-azido adenylate trimer 5'-triphosphate covalently labels multiple polypeptides, including those with molecular weights of 46,000, 63,000, 80,000, 89,000, 109,000, and 158,000. These findings highlight the differential binding interactions and conformational preferences of the 2-azido and 8-azido modifications within the RNase L binding site or associated proteins fishersci.se.
Table 1: Photolabeling Patterns of Azido-2-5A Probes on Proteins from L929 Cell Extracts
| Azido-2-5A Photoprobe | Molecular Weight(s) of Photolabeled Polypeptide(s) (kDa) |
| 2-azido adenylate trimer 5'-triphosphate | 185,000 fishersci.se |
| 8-azido adenylate trimer 5'-triphosphate | 46,000, 63,000, 80,000, 89,000, 109,000, 158,000 fishersci.se |
Azido-ATP analogs, specifically 2-azidoATP and 8-azidoATP, have been employed to investigate the catalytic site of 2-5A synthetase. Both 2- and 8-azidoATP serve as substrates for 2-5A synthetase isolated from interferon-treated HeLa cell extracts and rabbit reticulocyte lysates mims.com. Upon UV irradiation, these analogs undergo photoinsertion into the catalytic site of 2-5A synthetase, allowing for the characterization of its binding properties mims.com.
Competitive inhibition studies have shown that 2- and 8-azidoATP effectively compete with ATP for enzymatic conversion to 2-5A. Analysis of curvilinear Scatchard plots for 2-5A synthetase has suggested the presence of distinct high-affinity and low-affinity binding sites, potentially corresponding to the acceptor and 2'-adenylation sites of the enzyme. The photoinsertion of 8-azidoATP into the synthetase binding site is competitively inhibited by various nucleotides, with ATP showing the strongest competition, followed by 2'dATP and 3'dATP. Furthermore, the photoinsertion of 8-azidoATP into 2-5A synthetase is enhanced in the presence of poly(rI)·poly(rC), indicating the role of double-stranded RNA in enzyme activation.
Azido-ATP analogs have been instrumental in dissecting the ATP binding sites of aminoglycoside phosphotransferases (APHs), enzymes responsible for antibiotic resistance. Studies have utilized 2-azido-ATP and 8-azido-ATP for photoaffinity labeling of APH enzymes, such as APH(3')-IIa. These azido-ATP analogs have been demonstrated to function as valid ATP substitutes in the phosphorylation of aminoglycoside antibiotics like kanamycin, underscoring their biological relevance as probes.
Photoaffinity labeling experiments with 2-azido-ATP have specifically confirmed the crucial role of Lys50 in the ATP binding mechanism of APH(3')-IIa. Further research, involving competition experiments with tryptophan, has suggested the involvement of a conserved tryptophan residue, either directly or through association, in the ATP binding process within APH(3')-IIa. These detailed findings contribute to a clearer understanding of ATP association with APH(3')-II, potentially guiding the development of specific enzyme inhibitors.
Azido-dioxin probes have provided valuable tools for characterizing the ligand affinity of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in mediating the toxic effects of environmental contaminants such as dioxins. Specifically, 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin has been employed as a photoaffinity probe to compare the relative ligand affinity of human versus mouse AhR in cultured cells.
Research utilizing this azido-dioxin probe has revealed notable species-specific differences in AhR ligand affinity. The human AhR (hAhR) exhibits a lower ligand affinity compared to the mouse AhR (mAhR(b-1)). This disparity has been traced to a single amino acid substitution: valine 381 in human AhR corresponds to alanine (B10760859) 375 in mouse AhR. Experiments involving site-directed mutagenesis have confirmed that mutating valine 381 to alanine in the human AhR restores its high ligand affinity, highlighting the critical role of this residue in ligand recognition and binding.
Functionalizing Biomolecules through Azide-Based Click Chemistry
The azide (B81097) group, inherent to 2-Azido-p3A3 and other azido probes, serves as a versatile handle for azide-based click chemistry reactions. This powerful synthetic methodology enables the highly efficient, selective, and bioorthogonal functionalization of biomolecules, opening avenues for advanced applications in proteomics and genomics.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the site-specific labeling of proteins and nucleic acids. These reactions are characterized by their high yield, specificity, and ability to proceed under mild, biocompatible conditions, making them ideal for biological applications.
For proteins, site-specific labeling can be achieved by introducing clickable handles, such as azide or alkyne tags, either through direct chemical modification of endogenous proteins or via the incorporation of unnatural amino acids into target proteins using genetic code expansion technology. For example, noncanonical amino acids bearing alkynes or strained alkenes can react specifically with dyes containing azide or tetrazine groups, allowing for precise fluorescent labeling. Additionally, methyltransferases in conjunction with synthetic cofactor analogues can be utilized to transfer unique functional groups carrying azide or alkyne handles to specific residues on proteins, followed by a click reaction with a reporter molecule. An instance of this is the fluorescence labeling of histone H3 protein using a propargyl group transferred from a cofactor analogue, subsequently labeled with TAMRA azide. In proteomics, these strategies are widely applied for identifying and quantifying proteins, mapping small molecule-protein interactions, and characterizing various post-translational modifications.
In genomics, azide-based click chemistry facilitates the site-specific modification and functionalization of nucleic acids. Azide-functionalized DNA, peptide nucleic acids (PNAs), or other modified nucleic acids can be efficiently linked to alkyne-functionalized components for various applications, including the immobilization of oligonucleotides onto solid supports to construct microarrays or DNA-immobilized beads for diagnostics and biomedical research. Click DNA labeling is commonly employed for post-synthetic conjugation of alkyne-labeled DNA to azide-functionalized reporter groups, such as fluorescent dyes, sugars, or peptides. Furthermore, chemical synthesis routes have been developed for the production of 2'-azido-modified RNA, which can then be used for bioconjugation via click chemistry. The inherent azide functionality of compounds like 2-Azido-p3A3 positions them as valuable precursors or direct participants in such click chemistry applications, enabling their integration into more complex molecular assemblies or for the labeling of interacting partners.
Metabolic Labeling Strategies for Glycan Research and Imaging
Azido-modified sugar analogs are extensively utilized in metabolic labeling strategies to visualize and study glycans in living systems. This technology, often referred to as metabolic oligosaccharide engineering, involves feeding cells or organisms with synthetic carbohydrate precursors containing an azido functional group cenmed.comcenmed.comnih.gov. Key examples of such azido sugars include N-azidoacetylmannosamine (ManNAz), N-azidoacetylglucosamine (GlcNAz), and N-azidoacetylgalactosamine (GalNAz) nih.govnih.govnih.govnih.govsigmaaldrich.comsigmaaldrich.com.
These azido sugars are metabolically incorporated into newly synthesized glycoconjugates by the cell's native biosynthetic machinery cenmed.comcenmed.comnih.govnih.govcaymanchem.com. For instance, N-azidoacetylmannosamine is incorporated into the sialic acid biosynthetic pathway cenmed.comnih.gov. Once integrated, the azide moiety serves as a bioorthogonal handle that can be selectively tagged with a probe bearing a complementary bioorthogonal group, such as an alkyne or cyclooctyne (B158145), via click chemistry cenmed.comcenmed.comnih.govnih.govnih.govlumiprobe.com. This two-step process allows for the visualization, analysis, and enrichment of glycans and glycoconjugates using techniques like fluorescence imaging, flow cytometry, or mass spectrometry cenmed.comcenmed.comnih.govnih.gov.
Research findings demonstrate the successful application of this strategy for glycan imaging in diverse biological models, including various cell types, living mice, zebrafish, and Caenorhabditis elegans nih.govlumiprobe.com. This approach overcomes the limitations associated with genetically encoded reporters for glycans, enabling non-invasive imaging at subcellular resolution cenmed.comlumiprobe.com. However, challenges exist, such as the potentially lower affinity of azido sugar analogs for target enzymes compared to endogenous sugars, which can affect labeling efficiency depending on the cell type and specific metabolic pathways involved nih.gov.
Table 1: Examples of Azido Sugars in Glycan Metabolic Labeling
| Azido Sugar Analog | Primary Application Pathway | Key Research Finding / Application |
| N-azidoacetylmannosamine (ManNAz) | Sialic acid biosynthesis | Used for protein-specific imaging of sialylated glycans; enables visualization in living cells cenmed.comnih.govnih.gov. |
| N-azidoacetylglucosamine (GlcNAz) | Hexosamine biosynthetic pathway (GlcNAc) | Metabolically incorporated into nuclear and cytoplasmic proteins for O-GlcNAcylation studies lumiprobe.comlabsolu.ca. |
| N-azidoacetylgalactosamine (GalNAz) | Mucin-type O-glycans | Applied for molecular imaging of O-glycans in live C. elegans lumiprobe.com. |
Development of Activity-Based Protein Profiling (ABPP) Tools
Azido-modified nucleoside triphosphates, such as 8-azidoadenosine 5'-triphosphate (8-azido-ATP), serve as critical tools in Activity-Based Protein Profiling (ABPP) for investigating enzyme activity and identifying ligand-binding sites. These analogs are designed to mimic natural substrates, allowing their incorporation into active sites or their interaction with target proteins nih.govfishersci.comwikipedia.orgtrilinkbiotech.com.
A prominent application involves photoaffinity labeling. When the azido group in compounds like 8-azido-ATP is activated by UV light, it forms a highly reactive nitrene intermediate nih.govwikipedia.orgtrilinkbiotech.com. This nitrene then covalently binds to nearby amino acid residues within the protein's active site or binding pocket, providing a direct means to identify ATP-binding proteins and ATPases nih.govwikipedia.orgtrilinkbiotech.com. This technique has been successfully employed for identifying viral RNA polymerases and components of ion channels, such as the inward-rectifier potassium channel Kir6.2 fishersci.com.
Furthermore, azido-modified nucleoside triphosphates can be used in non-radioactive in vitro phosphorylation assays. For instance, γ-[2-azidoethyl]-ATP has been successfully used instead of traditional radiolabeled ATP to phosphorylate target proteins like GST-tagged recombinant p27kip1 with protein kinase cdk2 nih.gov. The resulting azide-modified protein substrate can then be labeled with alkynes conjugated to biotin (B1667282) or fluorescent dyes via copper(I)-catalyzed or copper-free click chemistry, facilitating downstream detection and analysis nih.gov. This allows for the visualization and investigation of enzyme activity with minimal disruption due to the small size of the bioorthogonal handle biosynth.com.
Engineering of Viral Surfaces for Research Applications
Azido modifications play a significant role in engineering viral surfaces and components for various research applications, enabling the visualization and study of virus-host interactions. The approach leverages the metabolic incorporation of azido-modified building blocks into viral particles during their replication within host cells labsolu.ca. These building blocks can include modified versions of proteins, glycans, lipids, or nucleic acids that constitute the viral structure labsolu.ca.
A key advantage of this strategy is the ability to specifically track viral components. While the incorporation of clickable bioorthogonal nucleotide analogs is inherently non-specific, the distinct biology of viruses can be exploited to achieve virus-specific nucleic acid labeling. For instance, some viruses (e.g., Vaccinia virus, Herpes Simplex Virus-1 (HSV-1), adenovirus) shut off host DNA synthesis after infection, allowing for the selective incorporation of modified nucleosides into nascent viral DNA nih.govnih.gov. For example, 2'-deoxy-2',2'-difluoro-5-ethynyluridine (dF-EdU), when phosphorylated by a herpes virus thymidine (B127349) kinase, is incorporated into HSV-1 DNA but not human DNA, enabling pathogen-selective labeling via click chemistry with fluorescent azides nih.gov.
The installed azido tags on viral components then serve as sites for bioorthogonal click reactions with fluorophores, biotin, or other functional probes, facilitating detection and purification. Techniques like iPOND (isolating proteins on nascent DNA) utilize ethynyl-modified nucleoside analogs to tag nascent viral DNA, allowing subsequent isolation of replicated DNA and associated proteins via biotin-azide and CuAAC, followed by quantitative mass spectrometry nih.gov. This has enabled the identification of proteins associated with nascent DNA from various viruses, providing insights into viral replication mechanisms nih.gov.
Advancing Oligonucleotide and RNA Research with Azido Modifications
Azido modifications have revolutionized oligonucleotide and RNA research by providing powerful tools for site-specific labeling, functionalization, and tracking. The introduction of an azido group, typically through modified nucleoside triphosphates, allows for subsequent bioorthogonal click chemistry reactions, which are highly selective and occur under physiological conditions without interfering with native biological processes chemicalbook.comcaymanchem.com.
Terminal and Internal Labeling of RNA for Functional Studies
The enzymatic incorporation of azido-modified nucleoside triphosphates, such as 2'-azido-2'-deoxyadenosine (B1229883) triphosphate (2'-azido-2'-dATP) or 3'-azido-2',3'-dideoxycytidine triphosphate (3'-azido-2',3'-ddCTP), into RNA strands is a cornerstone of RNA labeling for functional studies broadpharm.comfishersci.fi. Enzymes like T7 RNA polymerase and poly(A) polymerase (PAP) readily accept these modified nucleotides due to the small size of the azide group biosynth.combroadpharm.comfishersci.fi. This enzymatic incorporation enables site-specific labeling at the 3'-end of RNA or at internal positions, providing flexibility in experimental design sigmaaldrich.combroadpharm.comfishersci.fi.
Once the azido group is incorporated, the RNA can be conjugated to various probes, including fluorescent dyes or biotin, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) sigmaaldrich.combroadpharm.comfishersci.fi. For example, 2'-azido-modified RNA has been efficiently fluorescently labeled for applications in RNA interference. This approach is crucial for investigating RNA's structure, dynamics, localization, and its diverse interactions with other biomolecules, from small metabolites to large macromolecular assemblies like ribosomes sigmaaldrich.comcaymanchem.com.
Table 2: Enzymatic Incorporation of Azido-Modified Nucleotides for RNA Labeling
| Azido-Modified Nucleotide Analog | Enzyme for Incorporation | Labeling Position(s) | Benefits |
| 2'-azido-2'-deoxyadenosine triphosphate | T7 RNA polymerase, Poly(A) Polymerase | Internal, 3'-end | Small azide group is well-accepted by enzymes; enables site-specific labeling for functional studies and fluorescent imaging broadpharm.com. |
| 3'-azido-2',3'-dideoxycytidine triphosphate | T7 RNA polymerase, Poly(A) Polymerase | 3'-end | Allows site-specific 3'-end labeling without special requirements; modular and compatible with various click chemistry reactions (CuAAC, SPAAC) for diverse probes fishersci.fi. |
| 8-Azidoguanosine triphosphate | RNA polymerases | Internal | Enables photoaffinity labeling and click chemistry for studies of RNA-protein interactions. |
Applications in siRNA Technologies and RNA Interference Studies
Azido modifications are highly valuable in the development and application of small interfering RNA (siRNA) technologies and RNA interference (RNAi) studies. The ability to introduce chemical modifications into siRNAs is crucial for enhancing their stability, improving cellular uptake, and enabling targeted delivery and visualization.
Research has shown that 2'-azido modifications are well tolerated within the guide strand of siRNAs, including directly at the cleavage site, without compromising their gene silencing efficacy. This compatibility allows for the site-specific conjugation of small molecule ligands, fluorescent dyes, or other functional moieties to siRNAs using click chemistry sigmaaldrich.com. For instance, fluorescently labeled siRNAs enable researchers to track their cellular uptake, distribution, and intracellular fate, providing critical insights into RNAi mechanisms sigmaaldrich.com.
The efficiency of siRNA conjugation can be optimized through various click chemistry approaches. Microwave-assisted click conjugation of azido-functionalized ligands to a fully protected, solid-support-bound alkyne-oligonucleotide scaffold has been identified as a highly efficient strategy for site-specific, high-throughput synthesis of siRNA conjugates. Such conjugates maintain their functional activity, as demonstrated by the effective silencing of luciferase gene expression in a stably transformed HeLa cell line. The flexibility offered by azide-alkyne click chemistry allows for a wide range of modifications and the creation of complex labeling patterns, which can be beneficial for advanced biophysical studies like single-molecule fluorescence resonance energy transfer (FRET) sigmaaldrich.com.
Chemoenzymatic Preparation of Functional Click-Labeled Messenger RNA
Chemoenzymatic approaches represent a powerful strategy for the preparation of functional click-labeled messenger RNA (mRNA). This method combines the precision of enzymatic nucleotide incorporation with the versatility of bioorthogonal click chemistry, enabling the modular and site-specific modification of mRNA.
In this process, azido-modified nucleoside triphosphates (e.g., azido-UTP or 3'-azido-dideoxyadenosine triphosphate derivatives) are enzymatically integrated into mRNA strands during in vitro transcription (IVT) using RNA polymerases like T7 RNA polymerase or post-transcriptionally by poly(A) polymerase biosynth.com. The small size of the azide modification ensures good acceptance by these enzymes, facilitating efficient incorporation into the mRNA backbone fishersci.fi.
Following enzymatic synthesis, the incorporated azido groups serve as bioorthogonal handles for subsequent click reactions with reporter molecules, such as fluorescent dyes or biotin conjugates. This post-transcriptional labeling approach offers significant advantages: it allows for the attachment of bulky chemical moieties that, if directly coupled to the nucleotide, might impede enzymatic incorporation or translation efficiency. Functional click-labeled mRNA, such as enhanced green fluorescent protein (eGFP) mRNA modified via this method, has demonstrated successful protein expression in transfected cells, indicating that the modified mRNA is well-accepted by the translational machinery. This technology is essential for tracking mRNA localization, quantifying cellular uptake, and studying translation dynamics in living cells.
Development of Supramolecular and Polymeric Systems Incorporating Azide Linkages
The azide functional group (-N₃) is highly valued in chemical synthesis due to its unique reactivity, especially in "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, enables the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild conditions otago.ac.nzmdpi.com. This reaction's high efficiency, tolerance to various functional groups, and biological compatibility make azide linkages an indispensable tool in the construction of complex molecular architectures, including supramolecular assemblies and diverse polymeric systems otago.ac.nzmdpi.comrsc.orgrsc.orghku.hk.
Azide Linkages in Supramolecular Architectures
Supramolecular chemistry focuses on systems held together by non-covalent interactions, leading to ordered, often reversible, assemblies. The incorporation of azide linkages, typically through CuAAC, allows for the covalent stabilization or precise pre-organization of components within these supramolecular architectures, or can itself be a driving force for assembly.
Macrocycles and Interlocked Assemblies : Azide-alkyne click reactions have been instrumental in the synthesis of macrocyclic structures, rotaxanes, and other mechanically interlocked architectures. The efficiency of CuAAC facilitates the formation of ring closures and threaded structures otago.ac.nzmdpi.com. For instance, CuAAC has been utilized to generate mono- and bifunctionalized rsc.orgrotaxanes, which can then be post-synthetically conjugated to metal binding domains to prepare mechanically interlocked ligands (MILs). These MILs can subsequently react with metal ions like Iron(II) (Fe(II)) and Palladium(II) (Pd(II)) to form discrete or polymeric metallo-supramolecular structures otago.ac.nz. The 1,2,3-triazole moiety formed by the click reaction can itself act as a coordinating unit for metal ions, further enriching the complexity and functionality of metallo-supramolecular systems otago.ac.nzmdpi.com.
Pillar[n]arenes and Self-Assembly : Pillar[n]arenes functionalized with alkyne or azido groups serve as versatile substrates for CuAAC, enabling the construction of various supramolecular assemblies rsc.org. The resulting 1,4-disubstituted triazoles can be strategically positioned to promote host-guest interactions or self-assembly processes.
Supramolecular Nanocatalysts : Azide-terminated dendrons and diethynyl naphthalene (B1677914) can undergo click reactions to form rod amphiphiles that self-assemble into supramolecular vesicular nanocatalysts in water rsc.org. These nanocatalysts, by chelating Copper(I) (Cu(I)) ions to their triazole-containing rod blocks, can effectively catalyze subsequent click reactions, demonstrating a controlled and recyclable catalytic activity rsc.org.
Concurrent Covalent and Supramolecular Polymerization : Advanced strategies involve concurrent covalent and supramolecular polymerization, where azide-alkyne cycloaddition drives covalent bond formation in one dimension, while π-π interactions enable simultaneous supramolecular assembly in an orthogonal dimension, leading to extended polymer networks hku.hk. This demonstrates a sophisticated approach to material design where azide linkages play a dual role in defining both covalent and supramolecular frameworks.
Table 1: Examples of Azide Linkage Applications in Supramolecular Systems
| Supramolecular Architecture | Key Components | Azide Linkage Role | Interaction Type | Citation |
| rsc.orgRotaxanes & Metallo-supramolecular Structures | Azide- and alkyne-functionalized rotaxane monomers, Fe(II), Pd(II) ions | Covalent connection, pre-organization for metal coordination | CuAAC, metal-ligand | otago.ac.nz |
| Pillar[n]arene Assemblies | Azide/alkyne-functionalized pillar[n]arenes | Scaffold for supramolecular assembly | CuAAC, host-guest | rsc.org |
| Vesicular Nanocatalysts | Azide-terminated benzyl (B1604629) ether dendrons, diethynyl naphthalene, Cu(I) ions | Formation of rod amphiphile, Cu(I)-chelation | CuAAC, self-assembly | rsc.org |
| Concurrent Polymer Networks | Bis-azide-functionalized diazaperopyrenium dication, bis-alkyne-functionalized biphenyl (B1667301) derivative | Covalent polymerization, templated assembly | CuAAC, π-π interactions | hku.hk |
Azide Linkages in Polymeric Systems
The robust and reliable nature of the azide-alkyne click reaction has revolutionized polymer synthesis, enabling the creation of diverse polymeric architectures with tailored properties.
Synthesis of Functional Polymers : Azide-functionalized monomers and polymers can be readily reacted with alkyne-containing counterparts to form linear, branched, hyperbranched, and star polymers otago.ac.nzresearchgate.net. This approach offers precise control over polymer architecture, molecular weight, and polydispersity, which is crucial for advanced material applications. For instance, chain-growth polymerization of azide-alkyne difunctional monomers has been developed using polytriazole-based core molecules to yield star polymers with linear polytriazole arms researchgate.net.
Hydrogels and Networks : Orthogonal alkyne-azide click chemistry can be amplified through interfacial multisite interactions between azide/alkyne functionalized polymer hydrogels, leading to visible and selective covalent assembly of macroscopic hydrogels hep.com.cn. This allows for the creation of complex polymeric networks with defined connectivity and mechanical properties.
Coordination Polymers : Azide ions themselves can act as versatile bridging ligands in the synthesis of coordination polymers (CPs). For example, 1D coordination polymers have been synthesized using ligands like 2-amino-4-picoline (2A4Pic) (PubChem CID 69070) and quinoline-6-carboxylic acid (Qu-6-COOH) (PubChem CID 116246) with metal ions such as Cadmium(II) (Cd(II)) (PubChem CID 23955) and Copper(II) (Cu(II)) in the presence of azide as a linker mdpi.comresearchgate.net. These coordination polymers often exhibit interesting structural topologies, stabilized by coordination interactions alongside non-covalent interactions like N-H hydrogen bonds and π-π stacking mdpi.comresearchgate.net. Lead(II)-azido metal-organic coordination polymers have also been developed, serving as precursors for nanomaterials like lead oxide (PbO) mdpi.com.
Dynamic Polymeric Systems : Azide-alkyne cycloaddition can be integrated into dynamic systems, where the formation of a covalent polymer network can be catalyzed by specific functional states, such as the Cu(II)/Cu(I) redox state, allowing for reversible gel-sol transitions and control over catalytic activity mdpi.com.
Table 2: Representative Examples of Polymeric Systems Incorporating Azide Linkages
| Polymeric System | Key Components | Azide Linkage Role | Polymerization/Assembly Mechanism | Citation |
| Functionalized Polyrotaxanes | Azide/alkyne-functionalized monomers | Formation of oligomers and potential polyrotaxanes | CuAAC | otago.ac.nz |
| Hyperbranched Polymers | AB₂ or AB₃ monomers with alkyne/azido groups | Chain-growth polymerization, building complex architectures | CuAAC | researchgate.net |
| Macroscopic Hydrogels | Azide/alkyne-functionalized polymer hydrogels | Covalent assembly and network formation | CuAAC | hep.com.cn |
| 1D Coordination Polymers | 2-amino-4-picoline, quinoline-6-carboxylic acid, Cd(II), Cu(II), azide | Bridging ligand for metal ions, forming polymeric chains | Coordination bond formation | mdpi.comresearchgate.net |
| Cu-based Dynamic Polymer Networks | Coumarin-functionalized junctions, azide-alkyne components | Formation of covalent network, controlled by redox state | CuAAC | mdpi.com |
Potential of 2-Azido-p3A3 as a Building Block
2-Azido-p3A3 (8-Azido-p3A3, PubChem CID 3081122), with its molecular structure featuring a triphosphate backbone and multiple 8-azidoadenosine units, represents a compound with significant potential for integration into both supramolecular and polymeric systems. Its multiple azide groups offer several points of attachment for click chemistry reactions.
Multi-functional Monomer/Cross-linker : Given its poly-azide nature, 2-Azido-p3A3 could function as a multi-functional monomer in polymerization reactions, leading to highly branched or cross-linked polymeric networks via reactions with multi-alkyne counterparts. This could be particularly relevant for creating hydrogels or scaffolds with defined porosity and mechanical properties.
Biomimetic Assemblies : As an azido-modified triadenosine triphosphate, 2-Azido-p3A3 carries inherent biomolecular recognition elements. Its incorporation into supramolecular systems could lead to the development of biomimetic assemblies capable of interacting with biological targets or self-assembling into structures relevant for gene or drug delivery nih.gov. The triphosphate backbone could contribute to electrostatic interactions or serve as a recognition motif.
Stimuli-Responsive Materials : By integrating 2-Azido-p3A3 into click chemistry-based supramolecular or polymeric systems, it might be possible to design materials that respond to biological stimuli (e.g., changes in pH, temperature, or enzymatic activity) if the triphosphate or nucleoside components are designed to be cleavable or responsive.
The strategic design of alkyne-containing counterparts, combined with the inherent properties of 2-Azido-p3A3, could unlock novel applications in fields ranging from advanced materials science to biomedicine, leveraging the precision and efficiency offered by azide-based click chemistry.
Enzymatic Transformations and Metabolic Pathways of Azido Modified Compounds
Enzymatic Hydrolysis and Structural Elucidation of Azido-Oligoadenylates
Enzymatic hydrolysis plays a vital role in both the characterization and potential metabolic breakdown of azido-oligoadenylates. The synthesis of azido-modified oligoadenylates, such as the 2- and 8-azido trimer 5'-triphosphate photoprobes of 2-5A (2',5'-oligoadenylates), has been successfully achieved using enzymes like 2-5A synthetase from rabbit reticulocyte lysates chem960.comchembase.cn.
Structural elucidation of these complex molecules relies on their enzymatic degradation into identifiable smaller units. Hydrolysis using specific enzymes like T2 RNase, snake venom phosphodiesterase, and bacterial alkaline phosphatase has been instrumental in determining the structure of 2- and 8-azido adenylate trimer 5'-triphosphates. The resulting hydrolysis products are subsequently identified through advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and PEI-cellulose Thin-Layer Chromatography (TLC) analyses chem960.comchembase.cn.
These enzymatic methods allow for the precise mapping of azide (B81097) modifications and the confirmation of phosphodiester bond linkages within the oligoadenylate (B1213165) structure, which is critical for understanding their biological activity and stability.
Poly(A) Polymerase Activity with Azido-Terminators for Site-Specific RNA Modification
Poly(A) polymerase (PAP) exhibits a notable ability to incorporate azido-modified nucleoside triphosphates, facilitating site-specific RNA modification. This enzymatic activity is leveraged to introduce azide functionalities at the 3'-end of RNA molecules. The small size of the azide group is advantageous, as it ensures that these modified nucleotides are well-accepted as substrates by various RNA polymerases, including PAP, T7 RNA polymerase, and terminal deoxynucleotidyl transferase (Tdt) nih.govuni.luctdbase.orgmedchemexpress.comtcichemicals.com.
Studies have demonstrated that PAP can specifically and sequence-independently add a single azido (B1232118) terminator to the 3'-end of RNA nih.govuni.luctdbase.orgmedchemexpress.comtcichemicals.comctdbase.orgnih.gov. This chemoenzymatic approach allows for modular and versatile labeling of mRNA without requiring specialized production protocols or reliance on bulky pre-labeled nucleotides nih.govuni.luctdbase.orgmedchemexpress.comtcichemicals.com. For instance, 8-azido-ATP has been shown to induce polyadenylation termination when processed by bovine PAP, indicating its effectiveness as a chain terminator fishersci.ca. This capability is highly beneficial for various molecular biology applications, including the synthesis of click-labeled messenger RNA and advanced RNA sequencing methods nih.govmedchemexpress.comtcichemicals.comctdbase.orgnih.gov.
Table 1: Poly(A) Polymerase Acceptance of Azido-Modified Nucleotides for RNA Tailing
| Azido-Modified Nucleotide | Acceptance by PAP | Effect on RNA Tailing | Reference |
| 3'-Azido-2',3'-ddATP | Well accepted | Site-specific 3'-end termination/labeling | tcichemicals.comnih.gov |
| 3'-Azido-2',3'-ddCTP | Well accepted | Site-specific 3'-end termination/labeling | nih.gov |
| 3'-Azido-2',3'-ddGTP | Well accepted | Site-specific 3'-end termination/labeling | uni.lumedchemexpress.com |
| 3'-Azido-2',3'-ddTTP | Well accepted | Site-specific 3'-end termination/labeling | ctdbase.org |
| 8-azido-ATP | Efficiently incorporated | Polyadenylation termination following incorporation of single or multiple residues | fishersci.ca |
Cytochrome P-450 and NADPH-Cytochrome P-450 Reductase-Mediated Azide Reduction Pathways
The metabolic fate of azido-modified compounds in biological systems involves enzymatic reduction pathways, with a significant role played by Cytochrome P450 (CYP450) enzymes. Research indicates that CYP450 enzymes are capable of reducing azide-based compounds to their corresponding amines in an oxygen-dependent manner. This represents a distinct and previously unrecognized mechanism for cellular azide reduction.
Interestingly, while NADPH-Cytochrome P450 reductase is crucial for the reduction of many bioreductive compounds, such as nitroaryl groups, it has shown little to no direct effect on the reduction of specific azide-based fluorogenic dyes in either normoxic or hypoxic conditions. This suggests that the reduction of the azido group proceeds via a mechanism distinct from the one-electron reduction of nitro compounds primarily mediated by NADPH:P450 reductase. Instead, CYP450 enzymes themselves appear to be the primary drivers of azide reduction.
Furthermore, CYP450 enzymes can catalyze intramolecular C–H amination reactions involving arylsulfonyl azides. This process is proposed to involve an initial reduction of the hemoprotein, followed by the binding of the organic azide substrate to the iron center. Nitrogen extrusion then leads to the formation of an iron-nitrenoid intermediate. An unproductive pathway can also occur, involving the protonation and reduction of this intermediate, resulting in the formation of a sulfonamide byproduct.
Table 2: Role of Cytochrome P450 System in Azide Reduction
| Enzyme/Component | Role in Azide Reduction | Key Findings | Reference |
| CYP450 enzymes | Direct reduction of azide-based compounds to amines. Oxygen-dependent. | Novel mechanism for cellular azide reduction; observed with various CYP450 isoforms. | |
| NADPH:P450 Reductase | Minimal direct effect on azide reduction. | Does not effectively reduce specific azide-based fluorogenic dyes, suggesting distinct mechanism. | |
| Heme-azide complex | Intermediate in P450-catalyzed C-H amination of arylsulfonyl azides. | Leads to iron-nitrenoid intermediate upon nitrogen extrusion. |
Adenosine (B11128) Deaminase Conversion of Azido-Purine Nucleosides in Biological Systems
Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, primarily responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This enzymatic activity plays a crucial role in regulating purine nucleoside levels in biological systems.
Studies have investigated the susceptibility of azido-purine nucleosides to ADA-mediated conversion. For instance, certain 3′-azido-2′,3′-dideoxypurine nucleosides, such as a 2,6-diamino compound, have been shown to be substantially converted to their corresponding inosine derivatives by adenosine deaminase. This conversion is a significant factor, as it can impact the efficacy and bioavailability of azido-modified adenosine analogues designed for therapeutic purposes, such as antiviral agents.
Table 3: Adenosine Deaminase Activity on Azido-Purine Nucleosides
| Substrate Type | Adenosine Deaminase (ADA) Activity | Notes | Reference |
| 3′-Azido-2′,3′-dideoxypurine nucleosides (e.g., 2,6-diamino compound) | Substantially converted to corresponding inosine derivatives. | Can limit therapeutic utility of adenosine analogues. | |
| 5′-Azido-substituted nucleosides | Generally unable to convert. | Illustrates structural specificity of ADA. | |
| Adenosine and deoxyadenosine | Irreversibly deaminates to inosine and deoxyinosine. | Primary natural substrates, fundamental to purine metabolism. |
Advanced Analytical Techniques in the Study of 2 Azido P3a3 and Analogues
Spectroscopic Characterization and Dynamics
Spectroscopic techniques, especially those sensitive to vibrational modes, are crucial for understanding the dynamic behavior and local environment of azido (B1232118) probes.
Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for characterizing the vibrational dynamics of molecules, including azido probes, on ultrafast timescales ranging from hundreds of femtoseconds to tens of picoseconds researchgate.net. Azido groups are particularly well-suited for 2D IR studies due to their strong antisymmetric stretching absorption band, which typically appears in the 2000-2200 cm⁻¹ spectral region, a window largely transparent to vibrations from most biological molecules like proteins and nucleic acids researchgate.netnsf.govnih.govnih.govnih.gov. This spectral isolation minimizes interference and allows for clear observation of the probe's dynamics nih.gov.
2D IR spectroscopy offers unique advantages by separating homogeneous and inhomogeneous contributions to absorption lineshapes, thereby revealing spectral diffusion phenomena researchgate.net. The temporal evolution of spectral diffusion, which reflects the dynamics of the surrounding solvent molecules, can be directly measured through the center line slope of the 2D IR spectra nih.govresearchgate.net. For instance, studies on 2'-azido-2'-deoxyuridine (B559683) (N3dU) in water have shown a frequency-frequency correlation time of 1.5 picoseconds, consistent with the dynamics of hydrogen bond formation and breaking in the aqueous environment nih.govrsc.org. Furthermore, the large transition dipole strength of azido groups enhances their signal, enabling detection of 2D IR spectra at concentrations as low as 100 µM nsf.gov. The technique can also determine vibrational coupling strengths and interactions between multiple vibrational transitions within a molecular scaffold through the analysis of off-diagonal cross-peaks nih.govresearchgate.net.
The placement of azido groups in spectrally transparent biological regions is a key advantage for their application as vibrational probes. The strong and distinct absorption band of the azido group (around 2100 cm⁻¹) avoids overlap with the intrinsic vibrational absorptions of biological macromolecules, such as proteins and nucleic acids researchgate.netnsf.govnih.govnih.govnih.gov. This spectral transparency allows for the site-specific investigation of molecular events without significant background interference nih.gov.
The sensitivity of the azido band's position to subtle changes in its local electrostatic environment, governed by the vibrational Stark effect, makes it an excellent reporter for monitoring conformational changes and electric field fluctuations within proteins nih.gov. This has been demonstrated in studies involving G protein–coupled receptors (GPCRs), where site-directed incorporation of p-azido-L-phenylalanine enabled the monitoring of electrostatic environment changes during receptor activation using FTIR difference spectroscopy nih.gov.
In addition to spectroscopic analysis, azido-modified analogues like 2-azidoadenosine (B19884) 3',5'-bisphosphate are widely used in photoaffinity labeling, a technique that exploits the UV activability of the azido group to form a covalent bond with interacting biomolecules nih.govresearchgate.net. This approach allows for the identification and characterization of specific binding proteins. For example, photoaffinity labeling with 2-azidoadenosine 3',5'-[5'-32P]bisphosphate has been successfully employed to identify and characterize adenosine (B11128) 3',5'-bisphosphate-binding proteins in human liver cytosol and recombinant sulfotransferases nih.gov. The specificity of this labeling is typically confirmed by its dependence on UV irradiation and protection by co-incubation with unlabeled ligands nih.gov. This application highlights the versatility of azido probes beyond purely spectroscopic investigations.
Chromatographic and Electrophoretic Separations for Molecular Characterization
Separation techniques are indispensable for the purification, identification, and analysis of 2-Azido-p3A3 and its derivatives, particularly in assessing product purity and characterizing interactions with biological targets.
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the chemical purity and identify components within complex mixtures measurlabs.comcore.ac.uk. For azido-modified compounds like 2-azidoadenosine 3',5'-bisphosphate and its analogues, HPLC is routinely employed for product purity determination. For instance, the purity of 2-azido-2-deoxy-α-D-mannopyranose is often confirmed to be greater than 98.0% by HPLC tcichemicals.com. Similarly, compounds such as 2'OMe-Adenosine-3',5'-bisphosphate and 2'-azido guanosine (B1672433) are typically analyzed for purity using HPLC, with reported purities of ≥95% and ≥97% respectively bocsci.comjenabioscience.com.
HPLC also plays a crucial role in the structural elucidation of azido-modified nucleotides. For example, in the study of 2- and 8-azido adenylate trimer 5'-triphosphates (analogues of 2-5A), HPLC analysis was performed following enzymatic hydrolysis to identify the resulting products and confirm their structural integrity researchgate.netresearchgate.net. This demonstrates HPLC's capability not only for quantitative purity assessment but also for qualitative structural verification of azido compounds and their metabolic or reaction products.
Polyethyleneimine (PEI)-cellulose Thin-Layer Chromatography (TLC) is a specialized chromatographic method particularly well-suited for the analysis of highly polar substances, including nucleotides and nucleosides mz-at.desorbtech.commerckmillipore.com. PEI-cellulose acts as a strong anion exchanger, making it highly effective for separating compounds with exchange-active groups, which is characteristic of nucleotides mz-at.desorbtech.com.
In the context of 2-azido-p3A3 and its analogues, PEI-cellulose TLC has been used in conjunction with HPLC for the identification and structural characterization of enzymatic hydrolysis products of 2- and 8-azido adenylate trimer 5'-triphosphates researchgate.netresearchgate.net. This technique is vital for resolving closely related nucleotide species. For example, it has been used to monitor the transfer of a guanosine monophosphate (GMP) residue from a nucleotide-polypeptide complex to form GTP or GpppG, demonstrating its utility in analyzing enzymatic reactions involving nucleotides researchgate.net. The ability of PEI-cellulose TLC to separate nucleic acid constituents makes it an indispensable tool for tracking biochemical transformations of azido-modified nucleotides within biological systems.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely adopted technique for separating proteins based on their molecular weight bio-rad.comsigmaaldrich.com. This method is particularly valuable for analyzing proteins that have been modified or targeted by azido probes through photoaffinity labeling. When proteins are photolabeled with an azido-modified compound, the covalently attached probe alters the protein's molecular weight, which can then be resolved and visualized using SDS-PAGE.
For instance, 2-azidoadenosine 3',5'-[5'-32P]bisphosphate has been employed as a photoaffinity label to identify and characterize specific adenosine 3',5'-bisphosphate-binding proteins. The subsequent analysis of these photolabeled proteins involved SDS-PAGE, often coupled with Western blot techniques, to confirm the identity and molecular weight of the labeled target proteins nih.gov. A specific example involves the 2-azido adenylate trimer 5'-triphosphate photolabeling a polypeptide with a molecular weight of 185 kDa, which was determined through SDS gel electrophoresis researchgate.net.
SDS-PAGE also provides a means to assess the efficiency of azido group installation onto proteins and their subsequent "click chemistry" reactions. Studies have shown that SDS-PAGE can detect the near-quantitative conversion of protein-azide conjugates by observing the disappearance of the initial protein band and the appearance of new bands corresponding to the azido-attached protein or its cleaved fragments, based on their altered molecular weights researchgate.net. This makes SDS-PAGE a critical analytical tool for validating successful modification and interaction events involving azido probes in protein-centric research.
Two-Dimensional Gel Electrophoresis and MALDI-MS for Protein Identification
The study of protein-ligand interactions, such as those involving 2-Azido-p3A3 and its target proteins, often employs photoaffinity labeling followed by electrophoretic separation and mass spectrometry for protein identification. While two-dimensional gel electrophoresis (2D-PAGE) coupled with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and widely utilized technique in proteomics for resolving complex protein mixtures and identifying individual proteins nih.govslideshare.net, specific detailed research findings directly utilizing 2D-PAGE for the identification of proteins labeled by 2-Azido-p3A3 (or its close analogs) were not explicitly detailed in the consulted literature.
However, related studies have successfully employed photoaffinity labeling with 2-azido 2-5A trimer analogs, followed by one-dimensional sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE) to separate the covalently labeled proteins. These experiments demonstrate the utility of azido-modified oligoadenylates as probes for identifying specific protein binding partners based on their molecular weights. For instance, investigations into the binding sites of RNase L and other 2-5A binding proteins have revealed distinct labeling patterns depending on the position of the azido group on the adenylate trimer. nih.gov
Detailed Research Findings (via SDS-PAGE)
Research conducted using [γ-³²P]2-azido adenylate trimer 5'-triphosphate (a 2-azido 2-5A trimer analog) in photoaffinity labeling experiments demonstrated its ability to covalently cross-link to specific polypeptides in cell extracts. nih.gov The separated proteins were resolved by SDS gel electrophoresis, and their apparent molecular weights were determined based on their migration patterns. nih.gov
The findings indicated that the [γ-³²P]2-azido adenylate trimer 5'-triphosphate specifically photolabeled a single polypeptide with a molecular weight of approximately 185,000 Daltons. nih.gov In contrast, a similar but distinct probe, the [α-³²P]8-azido adenylate trimer 5'-triphosphate, covalently labeled multiple polypeptides with molecular weights ranging from 46,000 to 158,000 Daltons. nih.gov This highlights the ability of specific azido-modified 2-5A probes to selectively interact with and label different protein targets.
Table 1: Proteins Photolabeled by Azido 2-5A Trimer Analogs (via SDS-PAGE)
| Photoaffinity Probe | Observed Protein Molecular Weights (Da) [Source] |
| [γ-³²P]2-azido adenylate trimer 5'-triphosphate | 185,000 nih.gov |
| [α-³²P]8-azido adenylate trimer 5'-triphosphate | 46,000, 63,000, 80,000, 89,000, 109,000, 158,000 nih.gov |
Application of MALDI-MS for Protein Identification
Following electrophoretic separation (whether by SDS-PAGE or 2D-PAGE), proteins of interest are typically excised from the gel, enzymatically digested into peptides, and then subjected to mass spectrometry for identification. nih.govslideshare.netresearchgate.net MALDI-MS, particularly MALDI-TOF (Time-of-Flight) MS, is a widely used technique for peptide mass fingerprinting (PMF), where the masses of the generated peptides are compared against protein databases to identify the original protein. nih.govslideshare.net This method allows for rapid and sensitive identification of gel-separated proteins. nih.gov While the direct application of MALDI-MS to identify proteins labeled by 2-Azido-p3A3 from a 2D gel was not specifically found, it represents the standard subsequent step in such proteomic workflows. 2D-PAGE offers superior resolution for complex protein mixtures, enabling the separation of proteins based on both isoelectric point and molecular weight, which would be beneficial for identifying multiple protein targets or isoforms labeled by probes like 2-Azido-p3A3 if highly complex samples were to be analyzed. nih.govslideshare.net
Theoretical and Computational Investigations of Azido Containing Molecular Systems
Density Functional Theory (DFT) Studies on Azide (B81097) Bonding and Reactivity
Density Functional Theory (DFT) is a robust computational method widely employed to investigate the electronic structure, bonding, and reactivity of chemical compounds, including those containing azido (B1232118) groups. DFT calculations can provide deep insights into molecular geometries, vibrational frequencies, and energy profiles of reactions. rsc.orgnih.govcuny.edu For azides, DFT is particularly useful for studying their unique bonding characteristics and the mechanisms of reactions they undergo.
Research on various azido-containing molecules demonstrates DFT's capability to:
Elucidate Reaction Mechanisms: DFT can map out reaction pathways and determine activation energies, offering a theoretical understanding of how azido groups participate in chemical transformations. For instance, DFT has been used to explain diazo-transfer reaction mechanisms rsc.org and to study intramolecular [3+2] cycloaddition reactions of azido alkynes, characterizing azido alkynes as zwitterionic species. researchgate.net
Analyze Electronic Properties: The electron localization function (ELF) and non-covalent interaction (NCI) indices derived from DFT can provide detailed information about electron distribution, bonding regions, and the nature of attractive and repulsive interactions within a molecule. cuny.edu
Investigate Reactivity and Selectivity: DFT calculations can reveal factors influencing azide reactivity, such as the effect of intramolecular hydrogen bonding rsc.org or the impact of substituents on electron density around the azide group. researchgate.net Studies show that azide reactivity in cycloaddition reactions can depend on both electronic properties of substituents and steric hindrance. researchgate.net
For a compound like 2-Azido-p3A3, DFT studies would be crucial for understanding the electronic environment of each azido group within the complex nucleotide structure. Such studies could predict the relative reactivity of each azido moiety, investigate potential intramolecular interactions (e.g., hydrogen bonding between the azido groups, phosphate (B84403) backbone, and nucleobases) that influence their behavior, and model possible reaction pathways, such as "click chemistry" reactions, which are common for azides.
| Study Focus | Key Findings/Applications | Relevance to 2-Azido-p3A3 |
|---|---|---|
| Diazo-transfer reaction mechanism | Explained reaction mechanism and ADMP structure. rsc.org | Could predict optimal conditions and mechanisms for modifying the azido groups in 2-Azido-p3A3. |
| Intramolecular hydrogen bonding and reactivity | Identified NH–azide interaction enabling selective conjugation. rsc.org | Could reveal how internal hydrogen bonding influences the reactivity and regioselectivity of the multiple azide sites. |
| [3+2] Cycloaddition reactions (azide-alkyne) | Characterized azides as zwitterionic species; determined activation energies and regioselectivity. researchgate.net | Essential for understanding the "clickability" of 2-Azido-p3A3 and guiding its use in bioorthogonal chemistry. |
| Electronic properties (ELF, NCI) | Provided deeper mechanistic insight through analysis of electron localization and non-covalent interactions. cuny.edu | Would offer a detailed understanding of the stability and bonding within 2-Azido-p3A3's complex structure. |
Hirshfeld Surface Analysis for Understanding Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org It provides a comprehensive picture of the types and contributions of various contacts that stabilize a crystal structure. This analysis maps intermolecular interactions onto a 3D Hirshfeld surface around a molecule, with different colors indicating the nature of contacts (e.g., red for close contacts like hydrogen bonds, blue for weak contacts, white for contacts near van der Waals radii). nih.govscirp.org
Key aspects revealed by Hirshfeld surface analysis include:
d_norm surfaces: These surfaces highlight regions of close contacts, indicating potential hydrogen bonds or other strong interactions. nih.govnih.gov
Fingerprint plots: These 2D plots deconstruct the Hirshfeld surface into individual contributions from different types of intermolecular contacts (e.g., H···H, N···H/H···N, C···H/H···C, O···H/H···O, C···N/N···C, π-π stacking). nih.govnih.govresearchgate.net This quantitative data helps in understanding the dominance of certain interactions in crystal packing. For example, in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, H···H and N···H/H···N contacts were found to be the most significant contributions to crystal packing. nih.govresearchgate.net
Supramolecular Features: The analysis can reveal how molecules are linked by hydrogen bonds, π-π stacking, and weak van der Waals interactions, forming specific supramolecular architectures like ribbons or chains in the crystal. nih.govnih.gov
If a crystal structure of 2-Azido-p3A3 were available, Hirshfeld surface analysis would be invaluable. It could identify and quantify the diverse intermolecular interactions that stabilize its crystal packing. Given the numerous hydrogen bond donors and acceptors (from hydroxyl groups, phosphate oxygens, adenine (B156593) nitrogens, and azide nitrogens), as well as potential π-π stacking involving the adenine rings, this analysis would provide a detailed understanding of the compound's solid-state organization and stability.
| Interaction Type | Description | Example Contribution (where available) |
|---|---|---|
| H···H | Hydrogen-hydrogen interactions, common in organic crystals. | 31.5% in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.govresearchgate.net |
| N···H/H···N | Hydrogen bonds involving nitrogen atoms, frequently seen in azides. | 19.2% in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.govresearchgate.net |
| C—H···N Hydrogen Bonds | Weak to moderate hydrogen bonds formed between C—H and nitrogen atoms. | Observed in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.govresearchgate.net |
| π–π Stacking Interactions | Interactions between aromatic rings, contributing to crystal stability. | Observed in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole and 2-azido-N-(4-fluorophenyl)acetamide. nih.govnih.gov |
| O···H/H···O | Hydrogen bonds involving oxygen atoms. | 14.5% in 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. nih.govresearchgate.net |
Modeling Non-Reciprocal Molecular Interactions Using Azido Probes
Non-reciprocal molecular interactions represent a paradigm shift in understanding how molecules behave, moving beyond the classical "equal and opposite reaction" described by Newton's third law. psu.edu This phenomenon, particularly relevant in living systems, suggests that molecules can interact asymmetrically without external forces, driven by inherent kinetic asymmetry in catalytic processes. psu.eduscitechdaily.comsciencedaily.com Such interactions are vital for enabling complex behaviors, including the directionality of biomolecular machines and the formation of ordered patterns in active matter. scitechdaily.commpg.de
While the direct application of 2-Azido-p3A3 as a probe for non-reciprocal interactions is not explicitly detailed in the search results, the broader concept of "azido probes" is highly pertinent. Azido groups are widely utilized in chemical biology as versatile "probes" due to their unique reactivity, particularly in "click chemistry" and bioorthogonal labeling. csic.esdiva-portal.orgmedchemexpress.com These reactions allow for selective and efficient conjugation of azido-tagged molecules with alkyne-containing partners within complex biological environments, without interfering with native biochemical processes. medchemexpress.com
In the context of non-reciprocal molecular interactions, azido probes could play a crucial role:
Site-Specific Labeling: The azido groups on 2-Azido-p3A3 could be used to site-specifically attach fluorescent tags, affinity labels, or other molecules. This would allow researchers to track its movement, interactions, and catalytic activity within a dynamic system.
Perturbation and Observation: By selectively modifying or interacting with 2-Azido-p3A3 via its azido groups, one could potentially observe how it influences the behavior of other molecules in its vicinity, especially if 2-Azido-p3A3 is involved in an enzymatic pathway or a self-organizing system. If 2-Azido-p3A3, as a nucleoside triphosphate analog, participates in reactions catalyzed by enzymes (e.g., kinases or polymerases), its azido groups could be leveraged to study the kinetic asymmetry of these enzymes and their non-reciprocal interactions with substrates or other proteins.
Designing Active Systems: Understanding non-reciprocal interactions at the molecular level can inform the design of synthetic molecular motors and pumps. psu.edu Azido-functionalized molecules could serve as building blocks or investigative tools in constructing such active systems where targeted, non-reciprocal interactions are desired.
The intricate nature of 2-Azido-p3A3, being a modified nucleoside triphosphate, places it at the intersection of chemical biology and theoretical chemistry. Its azido functionalities offer opportunities for it to serve as a probe in advanced studies, including those exploring the frontiers of non-reciprocal molecular interactions in complex biological or biomimetic systems.
Future Perspectives and Emerging Research Directions for 2 Azido P3a3
Expanding the Scope of Bioorthogonal Chemistry in Complex Biological Systems
Bioorthogonal chemistry has revolutionized the study of biological systems by enabling selective chemical reactions to occur within living organisms without perturbing native biochemical pathways nih.govmdpi.com. The azide (B81097) functional group, as present in 2-Azido-p3A3, is a cornerstone of this field due to its abiotic nature and high selectivity for reactions with exogenously delivered probes, such as strained alkynes (in strain-promoted azide-alkyne cycloaddition, SPAAC) or terminal alkynes (in copper-catalyzed azide-alkyne cycloaddition, CuAAC) nih.govnih.govmedchemexpress.combroadpharm.com.
Future research on 2-Azido-p3A3 will likely focus on optimizing its application in increasingly complex biological systems, including whole organisms. While CuAAC offers rapid reaction kinetics, its reliance on copper(I) catalysts raises concerns about toxicity in vivo nih.govantibodysociety.org. Therefore, a key direction for 2-Azido-p3A3 involves its integration into catalyst-free SPAAC strategies, which have proven effective for dynamic in vivo imaging nih.gov. Efforts will aim to enhance the water solubility and cell permeability of the bioorthogonal reaction partners, as poor water solubility can limit in-biological environment applications mdpi.com. Furthermore, developing strategies for efficient delivery of 2-Azido-p3A3 into specific cellular compartments or tissues will be crucial for expanding its utility in systemic studies. This involves exploring novel encapsulation methods or targeted delivery systems that can ferry the compound to its intended biological milieu, thereby minimizing off-target effects and maximizing labeling efficiency in complex physiological settings.
Development of Novel Probe Designs and Synthesis Strategies for Highly Specific Biomolecular Targets
The design and synthesis of chemical probes are essential for studying and modulating biological systems nih.gov. For 2-Azido-p3A3, future advancements in probe design will focus on increasing its specificity for particular biomolecular targets or cellular pathways associated with 2-5A signaling. This could involve incorporating additional targeting moieties or modifying the p3A3 scaffold to enhance its affinity for specific protein components of the 2-5A pathway, such as RNase L, which is activated by 2-5A oligomers researchgate.net.
Synthesis strategies will likely evolve to enable more efficient and site-specific incorporation of the azido (B1232118) group onto 2-5A analogs, potentially leading to the development of libraries of 2-Azido-p3A3 variants with tailored properties. This includes exploring novel synthetic routes that allow for greater control over the regiochemistry of azido-modification and the incorporation of other functionalities (e.g., fluorophores, affinity tags) directly into the 2-Azido-p3A3 scaffold through click chemistry medchemexpress.combroadpharm.combaseclick.eu. Advances in enzymatic synthesis, as demonstrated for other azido-modified nucleotides, could also facilitate the production of complex 2-Azido-p3A3 derivatives researchgate.netbaseclick.eu. The goal is to create highly sophisticated probes that can selectively bind to and report on the activity of specific enzymes, protein complexes, or nucleic acid structures involved in innate immunity and other cellular processes.
Integration of Azido-Modified Compounds in Advanced Biosensing and Imaging Modalities
Azido-modified compounds, including those based on nucleic acid scaffolds, are poised for significant integration into advanced biosensing and imaging modalities cnr.itbiorxiv.orgnih.gov. The azido group's ability to participate in bioorthogonal reactions makes it an ideal handle for attaching various reporter molecules, such as fluorophores for microscopy, radionuclides for PET imaging, or heavy atoms for electron microscopy nih.gov.
For 2-Azido-p3A3, future research will explore its role in developing sophisticated biosensors for real-time monitoring of 2-5A pathway activity or the presence of specific nucleic acid binding proteins in living cells researchgate.netbiorxiv.orgrutgers.edu. This could involve:
Super-resolution microscopy : Using 2-Azido-p3A3 conjugated to super-resolution compatible fluorophores to visualize the sub-cellular localization and dynamics of 2-5A-interacting proteins with unprecedented detail cnr.itnih.gov.
Mass spectrometry-based imaging : Employing 2-Azido-p3A3 as a tag for targeted proteomics or metabolomics studies, allowing for the spatial mapping of its interactors or downstream products within cells or tissues cnr.it.
Development of "smart" probes : Designing 2-Azido-p3A3 conjugates whose fluorescence or other detectable signals are only activated upon specific biomolecular interactions or enzymatic transformations, providing a more precise readout of biological events nih.gov.
Integrating with synthetic biology toolkits : Leveraging engineered biosensors, such as those that detect azide ions and induce reporter protein expression, to monitor the bioavailability and metabolic fate of 2-Azido-p3A3 within living cells biorxiv.orgrutgers.edu.
Contributions to Fundamental Understanding of Molecular Recognition and Enzymatic Functionality
The investigation of molecular recognition and enzymatic function is fundamental to understanding biological processes uah.esmdpi.com. 2-Azido-p3A3, as a photoaffinity probe, has already demonstrated its utility in identifying and photolabeling 2-5A binding proteins, such as RNase L researchgate.net. This capability is critical for elucidating the precise molecular interactions that govern the 2-5A system and its role in antiviral defense.
Future research will leverage 2-Azido-p3A3 to:
Map interaction interfaces : By crosslinking with binding partners, 2-Azido-p3A3 can help define the exact amino acid residues or nucleotide bases involved in molecular recognition, providing structural insights into protein-nucleic acid interactions researchgate.netuah.es.
Elucidate enzymatic mechanisms : Studying how enzymes involved in 2-5A metabolism process 2-Azido-p3A3 can reveal key catalytic steps and the roles of specific active site residues. This approach can help understand how enzyme active sites are remodeled by substrates or noncanonical molecules mdpi.comnih.gov.
Investigate allosteric regulation : As an analog of a signaling molecule, 2-Azido-p3A3 can be used to probe allosteric sites on enzymes or proteins, shedding light on how distant binding events influence protein conformation and activity researchgate.netmdpi.com.
Discover novel binding partners : Employing 2-Azido-p3A3 in chemoproteomic screens can lead to the identification of previously unknown proteins or nucleic acids that interact with the 2-5A system, thereby expanding our understanding of its biological network. This is particularly relevant in the context of host-pathogen interactions where 2-5A signaling plays a crucial role.
The continued exploration of 2-Azido-p3A3 promises to yield profound insights into the intricacies of biomolecular interactions, enzymatic catalysis, and their regulation within complex biological systems.
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